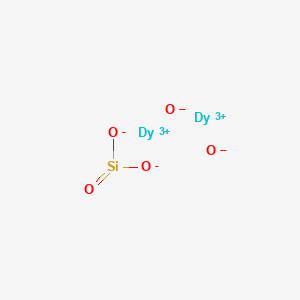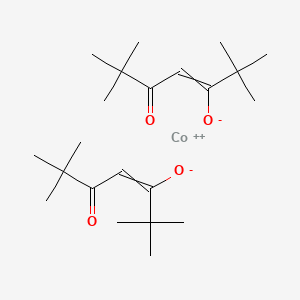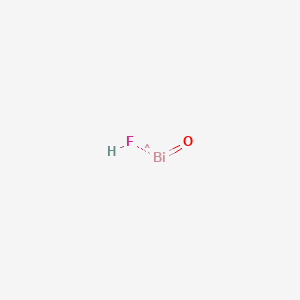
Dihydrogentrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogentrifluoride, also known as H₂F₃⁻, is a unique chemical compound that consists of two hydrogen atoms and three fluorine atoms. It is often encountered in the form of its salts, such as tetrabutylammonium this compound. This compound is known for its strong hydrogen bonding and is used in various chemical reactions, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Dihydrogentrifluoride can be synthesized by reacting hydrogen fluoride (HF) with a fluoride source under controlled conditions. One common method involves the reaction of hydrogen fluoride with a fluoride salt, such as potassium fluoride (KF), in an organic solvent like acetonitrile. The reaction is typically carried out at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of hydrogen fluoride with a suitable fluoride source in large-scale reactors. The process involves careful control of temperature and pressure to ensure high yields and purity of the product. The resulting this compound is then purified through distillation or crystallization techniques.
化学反应分析
Types of Reactions: Dihydrogentrifluoride is known to undergo various types of chemical reactions, including:
Hydrofluorination: Addition of HF to activated carbon-carbon triple bonds, leading to the formation of fluoroalkenes.
Substitution Reactions: Replacement of functional groups in organic molecules with fluorine atoms.
Common Reagents and Conditions:
Hydrofluorination: Typically involves the use of tetrabutylammonium this compound as a reagent in the presence of an organic solvent like dichloroethane.
Substitution Reactions: Often carried out using this compound salts in the presence of a base such as triethylamine.
Major Products Formed:
Fluoroalkenes: Formed through hydrofluorination reactions.
Fluorinated Organic Compounds: Resulting from substitution reactions.
科学研究应用
Dihydrogentrifluoride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for hydrofluorination and substitution reactions, enabling the synthesis of various fluorinated organic compounds.
Material Science: Employed in the preparation of fluorinated materials with unique properties.
Medicinal Chemistry: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Catalysis: Acts as a catalyst in certain chemical reactions, promoting the formation of desired products.
作用机制
The mechanism of action of dihydrogentrifluoride involves its ability to donate fluoride ions (F⁻) and hydrogen fluoride (HF) in chemical reactions. The compound’s strong hydrogen bonding capability allows it to stabilize transition states and intermediates, facilitating various chemical transformations. In hydrofluorination reactions, this compound adds HF across carbon-carbon triple bonds, leading to the formation of fluoroalkenes .
相似化合物的比较
Hydrogen Fluoride (HF): A simpler compound that also acts as a source of fluoride ions but lacks the unique hydrogen bonding properties of dihydrogentrifluoride.
Tetrafluoroborate (BF₄⁻): Another fluorine-containing anion used in organic synthesis, but with different reactivity and properties.
Uniqueness: this compound is unique due to its strong hydrogen bonding and ability to act as both a fluoride donor and a source of HF. This dual functionality makes it particularly valuable in organic synthesis, where it can facilitate a wide range of chemical reactions.
属性
IUPAC Name |
fluoride;dihydrofluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH/h3*1H/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQSQMTEKFKDX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F.F.[F-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3H2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.011 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









